Methyl 3-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a piperazine ring, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of solid-phase synthesis and photocatalytic synthesis are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, piperazine derivatives, and sulfonyl compounds .
Scientific Research Applications
Methyl 3-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffering agent with similar structural features.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: A compound with a similar piperazine and thiophene structure
Uniqueness
Methyl 3-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to its combination of a piperazine ring, a thiophene ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N2O5S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 3-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H18N2O5S2/c1-19-12(16)11-10(2-9-20-11)21(17,18)14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8H2,1H3 |
InChI Key |
CPPYQCPYPBBZLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)CCO |
Origin of Product |
United States |
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